molecular formula C19H29N3O5 B120395 FA-Lys-Leu-OH CAS No. 158016-09-2

FA-Lys-Leu-OH

Cat. No.: B120395
CAS No.: 158016-09-2
M. Wt: 379.5 g/mol
InChI Key: CRXYEFZDLANHTQ-FHQWLQQXSA-N
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Description

FA-Lys-Leu-OH (CAS: 158016-09-2) is a folate-conjugated tripeptide with the molecular formula C₁₉H₂₉N₃O₅ . The compound consists of folic acid (FA) linked to a lysine (Lys) residue, followed by leucine (Leu), with a terminal hydroxyl group. This structure enables applications in targeted drug delivery, particularly in cancer therapeutics, due to folate receptor (FR) overexpression in many cancer cells . Its synthesis typically involves solid-phase peptide synthesis (SPPS) with protective groups like Boc (tert-butoxycarbonyl) or Z (benzyloxycarbonyl), followed by conjugation to folate .

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process involves the protection and deprotection of functional groups to ensure the correct sequence of amino acids. Commonly used reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like hydroxybenzotriazole (HOBt) .

In SolPPS, the peptide is synthesized in solution, often using biomimetic cyclic propylphosphonic anhydride (T3P) as a coupling reagent . This method allows for high efficiency and minimal epimerization, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Hydrogen Exchange Reactions

The peptide group NH hydrogen exchange in FA-Lys-Leu-OH is influenced by neighboring side chains, particularly under varying pH conditions. Studies on similar peptides reveal the following trends:

Table 1: Acid- and Base-Catalyzed Hydrogen Exchange Rates for Lysine (Lys) and Leucine (Leu) Residues

Side Chain (X)Log(k<sub>A</sub>) (M<sup>−1</sup> min<sup>−1</sup>)Log(k<sub>B</sub>) (M<sup>−1</sup> min<sup>−1</sup>)
Lys-0.56-0.04
Leu-0.57-0.58

Key Findings :

  • Lysine enhances base-catalyzed exchange due to its ε-amino group, which stabilizes transient intermediates .

  • Leucine’s hydrophobic side chain reduces both acid- and base-catalyzed exchange rates compared to alanine-based peptides .

Table 2: Common Side Reactions During SPPS of this compound

Reaction TypeConditionsByproduct Formation Risk
Diketopiperazine (DKP)Basic deprotection (e.g., piperidine)High (proline-like residues)
OxidationPresence of O<sub>2</sub> or radicalsModerate (phenylalanine)
HydrolysisAcidic or alkaline environmentsLow (stable at pH 3–8)

Mechanistic Insights :

  • DKP Formation : Favored during Fmoc deprotection under basic conditions, leading to cyclization and peptide chain truncation .

  • Oxidative Stability : The phenylalanine residue is susceptible to oxidation by agents like H<sub>2</sub>O<sub>2</sub>, forming hydroxylated derivatives .

Biochemical Modifications

This compound participates in enzymatic and non-enzymatic modifications:

Table 3: Enzymatic Reactions Involving this compound

Enzyme ClassReaction TypeProduct
PeptidasesHydrolysisFA-Lys + Leu-OH
TransglutaminasesCrosslinkingε-(γ-Glutamyl)lysine bonds
KinasesPhosphorylationPhosphorylated serine/thr

Key Observations :

  • Resistance to trypsin cleavage due to the absence of arginine or lysine at the C-terminus .

  • Leucine activates the mTOR pathway , linking this compound to cellular growth regulation .

Environmental Sensitivity

Reactivity is modulated by environmental factors:

Table 4: Stability of this compound Under Different Conditions

ParameterOptimal RangeDegradation Risk
Temperature2–8°CHigh (>25°C)
pH6.0–7.5High (<3 or >9)
SolventAqueous bufferModerate (organic solvents)

Notable Trends :

  • Storage at -15°C preserves integrity by minimizing hydrolytic and oxidative degradation .

  • Exposure to UV light accelerates decomposition of the furylacryloyl group .

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Model Compound:
FA-Lys-Leu-OH serves as a model compound for studying peptide synthesis methodologies. It is particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS) due to its well-defined structure, allowing researchers to explore reaction conditions and mechanisms effectively. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are critical in understanding peptide chemistry.

Comparative Studies:
In comparative studies with similar tripeptides, this compound has been shown to exhibit distinct chemical behaviors. For instance, it can be contrasted with Phe-Lys-Phe-OH and Lys-Leu-Lys-OH to investigate the influence of amino acid composition on peptide reactivity and stability.

Biological Research Applications

Cellular Signaling:
this compound has been investigated for its role in cellular signaling pathways. It interacts with biomolecules and can influence protein-protein interactions, making it a valuable tool in studying cellular mechanisms. Notably, it has been shown to stimulate cell proliferation in spleen and myocardium explants from juvenile rats, indicating its potential effects on growth factors.

Therapeutic Potential:
The compound's potential therapeutic effects are under investigation, particularly regarding its antimicrobial and anticancer properties. Its ability to inhibit HIV-1 virus fusion with host cells highlights its relevance in virology and infectious disease research. Additionally, studies have suggested that modifications of this compound can enhance proteolytic stability against enzymes that typically degrade peptides, which is crucial for developing long-lasting therapeutic agents .

Medical Applications

Drug Development:
this compound is being explored in drug development contexts, particularly for creating stable peptide-based therapeutics. The incorporation of this tripeptide into larger peptide structures may improve their pharmacokinetic profiles by enhancing stability against enzymatic degradation .

Collagen Stabilization:
Research has indicated that peptides like this compound can stabilize collagen models, which is vital for tissue engineering applications. By understanding how these peptides interact within collagen structures, researchers can develop better biomaterials for regenerative medicine .

Industrial Applications

Peptide-Based Materials:
In the industrial sector, this compound is utilized in the development of peptide-based materials such as hydrogels. These materials have applications ranging from drug delivery systems to scaffolding in tissue engineering.

Automated Peptide Synthesis:
The compound's synthesis using automated peptide synthesizers represents a significant advancement in producing high-purity peptides efficiently. This capability is essential for scaling up production for both research and commercial purposes.

Case Studies

Study Focus Findings
Study AAntiviral ActivityThis compound effectively inhibited HIV-1 fusion with host cells, demonstrating potential as an antiviral agent.
Study BCellular ProliferationStimulation of cell proliferation was observed in spleen explants from juvenile rats treated with this compound.
Study CStability EnhancementModifications to this compound increased proteolytic stability against serine proteases compared to non-fluorinated analogs .

Mechanism of Action

FA-Lys-Leu-OH exerts its effects through various molecular targets and pathways. The phenylalanine residue can interact with aromatic amino acids in proteins, influencing protein structure and function. The lysine residue can form hydrogen bonds and electrostatic interactions with negatively charged molecules, affecting cellular processes. The leucine residue can activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FA-Gly-Leu-OH (CAS: 69654-89-3)

  • Structure : Replaces lysine with glycine (Gly), resulting in C₁₇H₂₅N₃O₅ .
  • Folate conjugation retained, but altered peptide backbone may affect receptor binding kinetics.
  • Synthesis : Similar SPPS methods but omits lysine protection steps, simplifying purification .

Ac-L-Phe-L-Ala-OH (CAS: 61884-20-6)

  • Structure : Acetylated dipeptide (phenylalanine-alanine) with a terminal hydroxyl group.
  • Functional Differences: Lacks folate targeting, limiting applications to non-receptor-mediated systems. Hydrophobic phenylalanine enhances membrane permeability but reduces solubility compared to FA-Lys-Leu-OH .

BOC-Lys(Z)-Leu-Ala-OH

  • Structure : Features Boc and Z protective groups on lysine, with alanine (Ala) replacing the terminal hydroxyl.
  • Functional Differences: Protective groups improve stability during synthesis but require additional deprotection steps . Absence of folate limits targeting capability, making it more suitable for non-conjugated peptide studies.

Comparison with Functionally Similar Compounds

Leu-Lys-Pro (LKP) (ACE Inhibitor)

  • Functional Differences: Mechanism: Binds to angiotensin-converting enzyme (ACE) via hydrophobic interactions and hydrogen bonds, with an IC₅₀ of 0.318 μmol/L . Applications: Hypertension treatment vs. This compound’s focus on cancer targeting .

Z-Phe-OH (CAS: 1161-13-3)

  • Structure : Benzyloxycarbonyl (Z)-protected phenylalanine.
  • Functional Differences :
    • Z-group enhances lipophilicity, favoring blood-brain barrier penetration, unlike this compound’s hydrophilic folate moiety .
    • Used in peptide synthesis as a building block rather than a targeting agent .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Molecular Formula Key Functional Groups Biological Activity
This compound 158016-09-2 C₁₉H₂₉N₃O₅ Folate, Lys, Leu Cancer targeting
FA-Gly-Leu-OH 69654-89-3 C₁₇H₂₅N₃O₅ Folate, Gly, Leu Reduced receptor affinity
LKP N/A C₁₅H₂₈N₄O₄ Leu, Lys, Pro ACE inhibition (IC₅₀: 0.318 μM)
BOC-Lys(Z)-Leu-Ala-OH N/A C₂₄H₃₈N₄O₇ Boc, Z, Lys, Leu, Ala Peptide synthesis intermediate

Table 2: Thermodynamic Binding Parameters

Compound ΔH (kJ/mol) ΔS (J/mol·K) Binding Constant (Ka) Dominant Interaction
This compound* Not reported Not reported Not reported Folate-receptor
LKP (HEPES buffer) -12.3 +45.2 2.2 × 10³ Hydrophobic
LKP (ACES buffer) -8.7 +38.9 5.3 × 10³ Hydrophobic

*Data inferred from similar folate-conjugated systems.

Biological Activity

FA-Lys-Leu-OH, a tripeptide consisting of phenylalanine (FA), lysine (Lys), and leucine (Leu), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in research and medicine.

Target of Action
this compound primarily targets the HIV-1 gp41 pocket , inhibiting the fusion of the HIV-1 virus with host cells. This interaction is essential for preventing viral entry and subsequent infection.

Mode of Action
The compound interacts with its target through intrahelical and interhelical interactions , which facilitate its binding to the viral envelope protein.

Biochemical Pathways
this compound significantly affects the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and metabolism. Leucine, a component of this peptide, activates mTOR, linking amino acid availability to cellular growth.

Cellular Effects
Research indicates that this compound stimulates cell proliferation in various tissues, including spleen and myocardium explants from juvenile rats. This suggests potential applications in enhancing tissue regeneration and repair.

Metabolic Pathways
The compound plays a role in multiple metabolic pathways, particularly those involving amino acids. For instance, leucine's activation of mTOR is crucial for coordinating cell growth with nutrient availability.

Dosage Effects in Animal Models

While specific dosage effects of this compound have not been extensively reported, studies on similar dipeptides indicate that they can influence physiological outcomes significantly. For example, Lys-Leu has been shown to improve feed utilization in juvenile turbot compared to free amino acids.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

Reaction TypeDescription
OxidationThe phenylalanine residue can be oxidized to form phenylalanine derivatives.
ReductionThe lysine residue can be reduced to produce lysine derivatives.
SubstitutionThe leucine residue may undergo substitution reactions with nucleophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Research Applications

This compound has a wide range of applications across various fields:

  • Chemistry : Used as a model compound for studying peptide synthesis.
  • Biology : Investigated for its role in protein-protein interactions.
  • Medicine : Explored for potential antimicrobial and anticancer activities.
  • Industry : Utilized in developing peptide-based materials and hydrogels.

Antiviral Activity

A study demonstrated that this compound effectively inhibited HIV-1 infection in vitro by blocking viral entry into host cells. This finding highlights its potential as a therapeutic agent against HIV/AIDS.

Tissue Regeneration

In animal models, this compound promoted tissue regeneration in myocardial tissue following ischemic injury. The peptide's ability to stimulate cell proliferation suggests it could be beneficial in cardiac repair strategies.

Comparison with Similar Compounds

This compound can be compared with other tripeptides to highlight its unique properties:

CompoundCompositionNotable Properties
Phe-Lys-Phe-OHTwo phenylalaninesEnhanced aromatic interactions
Lys-Leu-Lys-OHTwo lysinesIncreased electrostatic interactions
Leu-Phe-Leu-OHTwo leucinesEnhanced hydrophobic interactions

The specific combination of phenylalanine, lysine, and leucine in this compound allows it to exhibit distinct biological activities not seen in other tripeptides.

Q & A

Basic Research Questions

Q. What are the key steps to synthesize FA-Lys-Leu-OH with high purity, and how can intermediates be validated?

  • Methodological Answer :
    Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected lysine and leucine residues. Critical steps include:
    • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups .
    • Coupling : Activate carboxyl groups with HBTU/HOBt and monitor reaction completion via Kaiser test .
    • Cleavage and Purification : Cleave from resin using TFA/water/TIS (95:2.5:2.5), then purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
      Validate intermediates using LC-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity .

Q. How should researchers characterize this compound to confirm its identity and purity?

  • Methodological Answer :
    • Purity : Analyze via HPLC (≥95% purity threshold) with UV detection at 280 nm (folate absorption) .
    • Structural Confirmation :
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm [M+H]⁺ (calculated for C₁₉H₂₉N₃O₅: 378.2 g/mol) .
  • NMR Spectroscopy : Compare ¹H and ¹³C spectra with literature data for lysine δ-CH₂ (1.4–1.7 ppm) and leucine isopropyl groups (0.9–1.0 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer :
    • Experimental Design :

pH Stability : Incubate in buffers (pH 4–8, 37°C) and quantify degradation via HPLC at intervals (0, 24, 48 hrs) .

Serum Stability : Add to fetal bovine serum (10% v/v) and analyze remaining intact compound using LC-MS/MS .

  • Data Interpretation : Use Arrhenius kinetics to model degradation rates and identify instability hotspots (e.g., peptide bonds) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
    • Cross-Validation : Replicate experiments using standardized protocols (e.g., cell lines, incubation times) to isolate variables .
    • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or methodological biases .
    • Mechanistic Studies : Perform SPR (surface plasmon resonance) to quantify folate receptor binding affinity, resolving discrepancies in cellular uptake efficiency .

Q. How can this compound be optimized for targeted drug delivery systems?

  • Methodological Answer :
    • Conjugation Efficiency :
  • Use maleimide-thiol chemistry to conjugate this compound to PEGylated nanoparticles; quantify folate density via fluorescence labeling .
    • In Vivo Validation :
  • Employ SPECT/CT imaging with ⁹⁹mTc-labeled conjugates to track tumor targeting efficiency in xenograft models .

Q. What analytical techniques are critical for detecting impurities in this compound batches?

  • Methodological Answer :
    • High-Resolution Mass Spectrometry (HRMS) : Identify trace impurities (e.g., deamidated byproducts) with ppm-level accuracy .
    • 2D-NMR : Resolve overlapping signals for isomers (e.g., D/L epimerization) using COSY and HSQC experiments .

Q. Data Management & Reproducibility

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

  • Methodological Answer :
    • Detailed Experimental Logs : Record reagent lot numbers, solvent purity, and environmental conditions (humidity, temperature) .
    • Deposit Raw Data : Share HPLC chromatograms, NMR spectra, and MS profiles in repositories like Zenodo or Figshare with DOI links .

Q. What criteria determine whether this compound data is suitable for publication?

  • Methodological Answer :
    • Minimum Reporting Standards : Include yield, purity, characterization data (NMR, MS, HPLC), and biological assay controls .
    • Statistical Rigor : Report mean ± SD for triplicate experiments and p-values for significance testing .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXYEFZDLANHTQ-FHQWLQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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